Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate
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Overview
Description
Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate is a chemical compound with the molecular formula C14H17NO6S . It has an average mass of 327.353 Da and a monoisotopic mass of 327.077667 Da . This compound is not intended for human or veterinary use and is primarily used for research.
Scientific Research Applications
Synthesis of Oligonucleotide Glycoconjugates
Diethyl O,O'-(methoxymethylene)bis(hydroxymethylene)malonate is a key compound used in the stepwise aminolysis process for preparing bis(hydroxymethyl)-N,N'-bis(3-hydroxypropyl)malondiamide, which further facilitates the synthesis of oligonucleotide glycoconjugates carrying different sugar units. This method represents a significant advancement in the field of bioconjugate chemistry, enabling the development of novel glycoconjugates with potential applications in therapeutic drug delivery and biomolecular research (Katajisto, Heinonen, & Lönnberg, 2004).
Conformational Studies
Research has been conducted on the conformational aspects of diethyl 2-[3-{2-(aminocarbonyl)hydrazono}-1-(4-methoxyphenyl)-3-phenylpropyl]malonate in both solid and solution states. These studies provide insights into the molecule's structure, which is crucial for understanding its reactivity and potential applications in the synthesis of complex organic molecules (Saravanan, Muthusubramanian, & Polborn, 2005).
Electrophilic Amination Reagent
Diethyl 2-[N-(p-methoxyphenyl)imino]malonate has been used as an electrophilic amination reagent for Grignard reagents, leading to the formation of N-alkylation products. This approach provides an efficient pathway for the synthesis of N-alkyl-p-anisidines, showcasing the versatility of diethyl malonate derivatives in organic synthesis (Niwa, Takayama, & Shimizu, 2002).
Amino Acid Derivatives
A method involving the protection of amino groups of amino acids using diethyl (ethoxymethylene) malonate has been described. This technique facilitates the esterification of amino acids with various alkylation agents, demonstrating the compound's role in the modification and synthesis of amino acid derivatives, which are fundamental in peptide synthesis and drug development (Alaiz et al., 1989).
Mechanism of Action
Target of Action
Mode of Action
It is known that compounds like this often participate in reactions such as the knoevenagel condensation . In this reaction, the compound would act as a nucleophile, reacting with an electrophilic compound to form a new C=C bond .
Biochemical Pathways
The compound is likely involved in the Knoevenagel condensation, a well-known reaction in organic chemistry . This reaction is part of a larger biochemical pathway that leads to the formation of α,β-unsaturated compounds . The downstream effects of these reactions can vary widely depending on the specific context and the other compounds involved.
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Properties
IUPAC Name |
diethyl 2-[[(2-methoxycarbonylthiophen-3-yl)amino]methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S/c1-4-20-12(16)9(13(17)21-5-2)8-15-10-6-7-22-11(10)14(18)19-3/h6-8,15H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYNCQIGQDXWMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(SC=C1)C(=O)OC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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